Eichlerianic acid

Catalog No.
S1804430
CAS No.
56421-13-7
M.F
C30H50O4
M. Wt
474.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eichlerianic acid

CAS Number

56421-13-7

Product Name

Eichlerianic acid

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

InChI

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24-,27-,28+,29+,30-/m0/s1

SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C

Eichlerianic acid is a diterpene glycoside. It has a role as a metabolite.
Eichlerianic acid is a natural product found in Cabralea canjerana, Aglaia elaeagnoidea, and other organisms with data available.

Eichlerianic acid (CAS: 56421-13-7) is a highly lipophilic 3,4-secodammarane-type triterpenoid characterized by a specific (20S,24S)-epoxy configuration. Primarily isolated from plant species within the Meliaceae family, such as Aglaia and Dysoxylum, it serves as a critical reference standard in natural product chemistry, pharmacognosy, and bioassay development . Its rigid tetracyclic core, combined with its defined stereochemistry, makes it a valuable precursor and benchmark compound for evaluating antiviral and cytotoxic activities, as well as for standardizing complex botanical extracts in commercial and academic laboratories [1].

Substituting Eichlerianic acid with generic dammarane triterpenes or its closely related stereoisomers fundamentally compromises assay reproducibility and structural validation. The absolute configuration at the C-20 and C-24 positions dictates the compound's spatial geometry, receptor binding affinity, and NMR chemical shifts [1]. For instance, the (20S,24R) configuration of its isomer, shoreic acid, yields distinct physical properties and biological behaviors compared to the (20S,24S) configuration of Eichlerianic acid [2]. In procurement for high-throughput screening or structure-activity relationship (SAR) studies, failing to secure the exact (20S,24S) stereoisomer results in skewed IC50 values and invalidates comparative pharmacological data.

Stereochemical Differentiation via Absolute Configuration

Eichlerianic acid is defined by its strict (20S,24S) absolute configuration, which is structurally distinct from its closely related stereoisomer, shoreic acid, which possesses a (20S,24R) configuration[1]. This stereochemical difference is clearly resolvable via 13C and 1H NMR analysis, where the spatial arrangement of the tetrahydrofuran ring linked to the D ring of the triterpenoid skeleton alters the chemical shifts and proton-proton coupling constants [1].

Evidence DimensionAbsolute stereochemical configuration
Target Compound Data(20S,24S)-epoxy configuration
Comparator Or BaselineShoreic acid ((20S,24R)-epoxy configuration)
Quantified DifferenceDistinct chiral centers at C-24 requiring specific NMR validation
ConditionsStructural elucidation via 1D and 2D NMR spectroscopy

Ensures reproducibility and purity-linked usability by allowing buyers to validate the exact stereoisomer necessary for precise structural characterization and stereospecific biological screening workflows.

In Vitro Antiviral Efficacy against HSV Strains

In standardized in vitro antiviral assays, Eichlerianic acid demonstrates significant inhibition of viral cytopathic effects against Herpes simplex virus (HSV) types 1 and 2. When tested in African green monkey Vero cells, the compound achieved an IC50 of approximately 7 to 8 μg/mL. This establishes a quantifiable baseline for its use as a reference material compared to crude dammar resin extracts or inactive triterpene analogs [1].

Evidence DimensionViral cytopathic effect inhibition (IC50)
Target Compound Data7 - 8 μg/mL
Comparator Or BaselineCrude dammar resin extracts (variable/lower potency)
Quantified DifferenceHighly concentrated antiviral activity in the low microgram range
ConditionsVero cells continuously exposed for 48 hours post-viral challenge

Provides a mainstream laboratory workflow fit by validating the compound's utility as a standardized positive control or lead molecule in antiviral drug discovery.

Cytotoxic Potency in Lung Cancer Cell Models

The specific 3,4-seco A-ring structure of Eichlerianic acid contributes to its targeted cytotoxic profile. In cell viability assays against the A549 lung cancer cell line, Eichlerianic acid exhibited an IC50 of 32.17 μM[1]. In direct comparison within the same study, the related triterpenoid (+)-fouquierol showed virtually no cytotoxic activity, with an IC50 exceeding 1747 μM [1].

Evidence DimensionCytotoxicity (IC50) against A549 cells
Target Compound Data32.17 μM
Comparator Or Baseline(+)-fouquierol (> 1747.63 μM)
Quantified Difference>50-fold higher cytotoxic potency for Eichlerianic acid
ConditionsIn vitro cell viability assay on A549 lung cancer cells

Demonstrates precursor suitability and assay fit by highlighting the critical role of the specific dammarane structure, making it a superior candidate for targeted oncology screening panels compared to inactive triterpenes.

Natural Product Library Standardization

Due to its rigid stereochemistry and well-documented NMR profile, Eichlerianic acid is procured as a highly pure reference standard for the quality control and standardization of Aglaia and Meliaceae botanical extracts [1].

Antiviral Drug Discovery Workflows

With an established IC50 of 7-8 μg/mL against HSV strains, this compound is employed as a benchmark positive control or structural template in in vitro screening assays targeting Herpes simplex viruses [2].

Structure-Activity Relationship (SAR) Studies in Oncology

The compound serves as a critical (20S,24S) stereochemical baseline for synthesizing and evaluating semi-synthetic dammarane derivatives, particularly when investigating the impact of the 3,4-seco A-ring on lung cancer cell (A549) cytotoxicity [3].

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Eichlerianic acid

Dates

Last modified: 08-15-2023

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